N-(2,4-dimethylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
This compound features a thiazolo[4,5-d]pyrimidine core, a bicyclic heterocyclic system fused with a thiazole and pyrimidine ring. Key substituents include:
- A pyrrolidin-1-yl group at position 2, introducing a cyclic secondary amine known for enhancing binding affinity to biological targets through hydrogen bonding and hydrophobic interactions .
- An acetamide side chain linked to a 2,4-dimethylphenyl group, which increases lipophilicity and may influence pharmacokinetic properties like membrane permeability.
While direct biological data for this compound are unavailable in the provided evidence, structurally related analogs (e.g., thiazolo/triazolo-pyrimidines) are frequently explored for antimicrobial, kinase inhibitory, or antioxidant activities .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-12-5-6-14(13(2)9-12)21-15(25)10-24-11-20-17-16(18(24)26)27-19(22-17)23-7-3-4-8-23/h5-6,9,11H,3-4,7-8,10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFENLAZSKOCSNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the pyrrolidine ring and the dimethylphenyl group. Common reagents used in these reactions include thionyl chloride, pyrrolidine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of various diseases due to its unique structural features.
Material Science: It is explored for its potential use in the development of advanced materials with specific properties.
Biological Research: The compound’s interactions with biological systems are investigated to understand its effects at the molecular level.
Industrial Applications: It is used in the synthesis of other complex molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and analogs:
Key Structural and Functional Insights:
Core Heterocycle Variations :
- Thiazolo[4,5-d]pyrimidine (target compound) vs. triazolo[4,5-d]pyrimidine (CAS 892469-51-1):
- Thiazolo contains sulfur and nitrogen, favoring interactions with metal ions or cysteine residues. Triazolo introduces an additional nitrogen, altering hydrogen-bonding capacity and electronic properties . Thieno[3,2-d]pyrimidine (CAS 1105223-93-5):
Substituent Effects :
- Pyrrolidin-1-yl (target compound) vs. morpholine (compound 7b):
- Pyrrolidine’s five-membered ring offers rigidity, while morpholine’s oxygen enhances solubility .
- 2,4-Dimethylphenyl (target) vs. 2-chlorophenylmethyl (CAS 892469-51-1):
Biological Activity Trends: Thiazolidinone derivatives (e.g., compound 7b) exhibit antioxidant activity due to radical scavenging by the thiazolidinone ring . Pyrimidine-acetamide analogs (e.g., ) show antimicrobial activity, suggesting the target compound may share this profile .
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